

Valifenalate Fungicides: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-(R)-valifenalate*

Cat. No.: B1262803

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate is a diastereoisomeric acylamino acid fungicide highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as downy mildew and late blight. As a member of the Carboxylic Acid Amides (CAA) group of fungicides (FRAC Code 40), its mode of action is the inhibition of cellulose synthase, a crucial enzyme for the development of the oomycete cell wall. This technical guide provides a comprehensive overview of the discovery and development of valifenalate, including its chemical properties, synthesis, mechanism of action, biological efficacy, and toxicological profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of fungicide development.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens. Diseases such as late blight of potato and tomato, caused by *Phytophthora infestans*, and downy mildew of grapes, caused by *Plasmopara viticola*, result in significant economic losses worldwide. The development of effective and specific fungicides is crucial for managing these diseases and ensuring food security. Valifenalate, also known as valiphenal, is a key active ingredient in the fight against these pathogens.^{[1][2][3]} It belongs to the valinamide carbamate subgroup of CAA fungicides.^[3] This guide details the scientific journey from the initial discovery to the development of this important agricultural tool.

Physicochemical Properties

Valifenalate is a racemic mixture of L-(R)- and L-(S)-valifenalate.^[1] Its chemical and physical properties are summarized in the table below.

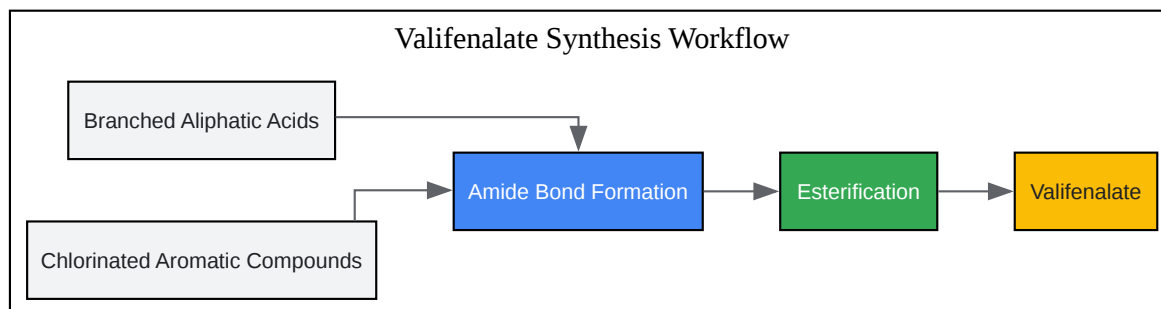
Property	Value
IUPAC Name	methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate
CAS Number	283159-90-0
Molecular Formula	C ₁₉ H ₂₇ ClN ₂ O ₅
Molecular Weight	398.9 g/mol
Appearance	White fine powder
Melting Point	147 °C
Vapor Pressure	2.3 × 10 ⁻⁷ Pa (at 25 °C)
Solubility in Water	24.1 mg/L (at 20 °C, pH 4.9-5.9)
Log Kow (n-octanol/water)	3.04 - 3.11 (diastereoisomer dependent, pH 4-9)

Table 1: Physicochemical properties of valifenalate.^{[3][4]}

Synthesis and Structure-Activity Relationship

General Synthesis Pathway

The commercial production of valifenalate involves a multi-step chemical synthesis. The general approach begins with the preparation of key intermediates, which include chlorinated aromatic compounds and branched aliphatic acids. These intermediates are then coupled through the formation of an amide bond, followed by an esterification step to yield the final valifenalate molecule.^[2]



[Click to download full resolution via product page](#)

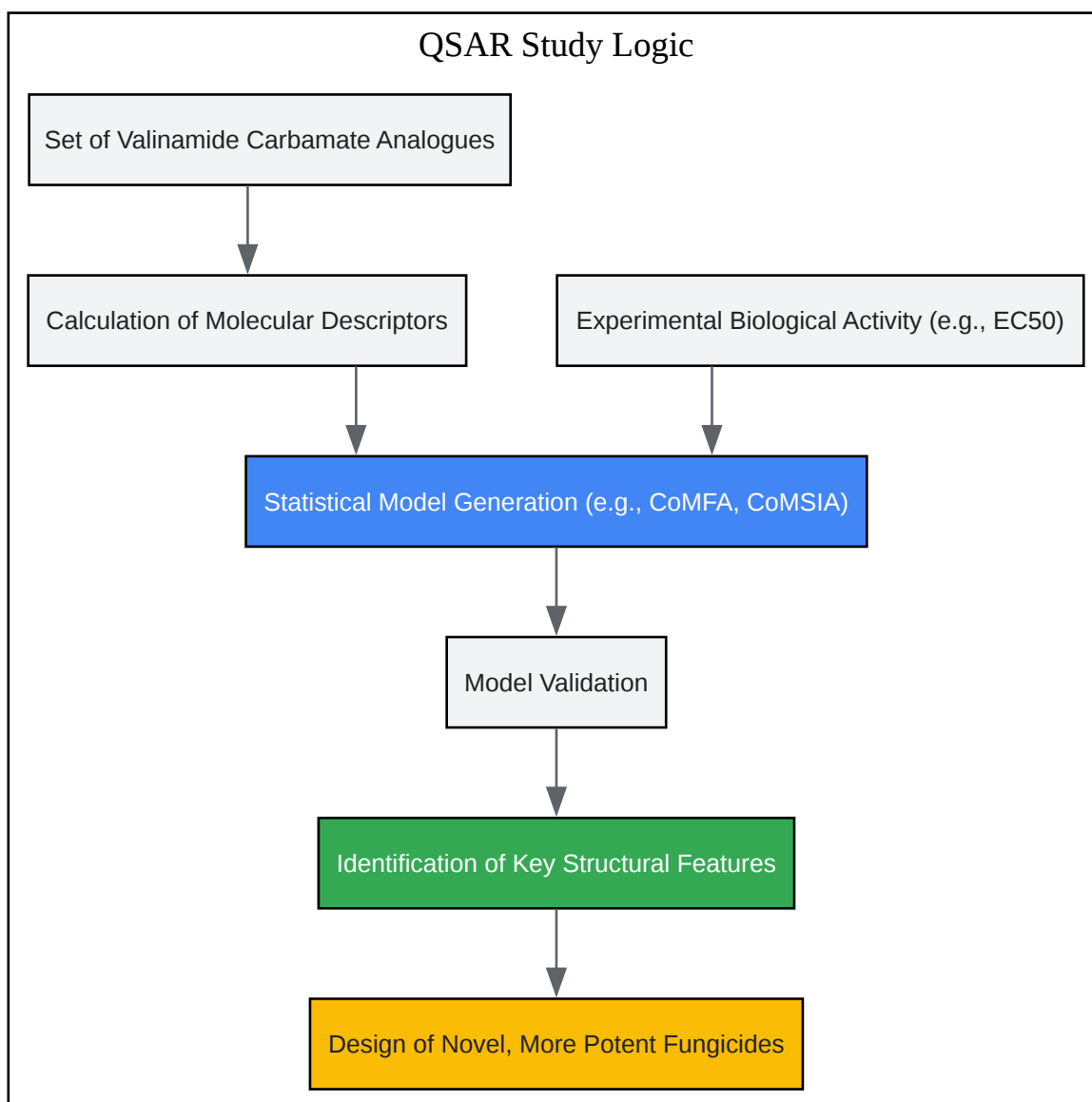
A simplified workflow for the synthesis of valifenalate.

Structure-Activity Relationship (SAR)

While specific proprietary SAR studies on valifenalate are not publicly available, research on related valinamide carbamate fungicides provides insights into the structural features crucial for their anti-oomycete activity. Key areas of the molecule that influence its efficacy include:

- **The Valine Moiety:** The stereochemistry and substitutions on the valine amino acid are critical for binding to the target enzyme.
- **The Carbamate Linkage:** This functional group is a common feature in this class of fungicides and is essential for their biological activity.
- **The Phenylalanine Derivative:** The nature and position of substituents on the aromatic ring of the β -alaninate moiety significantly impact the fungicide's potency and spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related CAA fungicides help in understanding how modifications to these chemical structures can optimize their fungicidal properties.



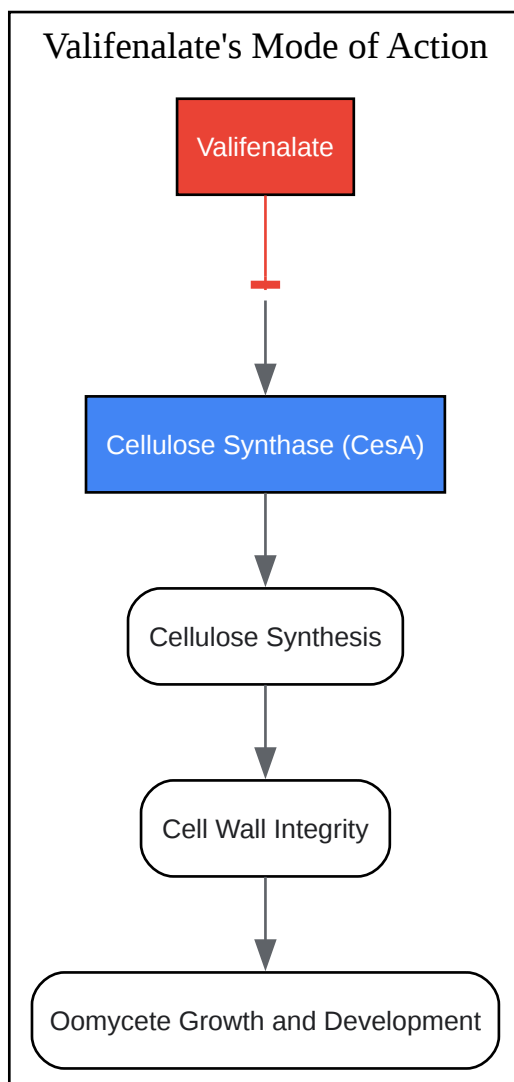
[Click to download full resolution via product page](#)

Logical flow of a QSAR study for fungicide development.

Mode of Action: Cellulose Synthase Inhibition

Valifenalate's primary mode of action is the inhibition of cellulose synthase in oomycetes.^[1] Cellulose is a major structural component of the cell walls of oomycetes, unlike true fungi which primarily utilize chitin. By targeting this essential enzyme, valifenalate disrupts the formation of the cell wall, affecting all growth stages of the pathogen, from spore germination to mycelial

growth.[3] This targeted action provides a high degree of selectivity against oomycetes with minimal impact on non-target organisms.



[Click to download full resolution via product page](#)

Proposed signaling pathway of valifenalate's inhibitory action.

The inhibition of cellulose synthase leads to a cascade of downstream effects, including aberrant cell wall morphologies and an inability to form proper infection structures, ultimately preventing the pathogen from successfully colonizing the host plant.[5]

Biological Efficacy

Valifenalate demonstrates high efficacy against a range of economically important oomycete pathogens. The following table summarizes available efficacy data.

Pathogen	Disease	Host Plant	EC ₅₀ (mg/L)	Reference
Plasmopara viticola	Downy Mildew	Grapevine	Data not publicly available	-
Phytophthora infestans	Late Blight	Potato, Tomato	Data not publicly available	-
Pseudoperonospora cubensis	Downy Mildew	Cucumber	Data not publicly available	-

Table 2: In vitro efficacy of valifenalate against key oomycete pathogens. Note: Specific EC₅₀ values for valifenalate are not widely published in public literature and are often proprietary information.

Experimental Protocols

Determination of Fungicide Efficacy (EC₅₀) in Oomycetes (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of a fungicide against an oomycete pathogen using an amended medium assay.

1. Isolate Preparation:

- Culture the oomycete isolate on a suitable agar medium (e.g., rye agar for *P. infestans*) at an appropriate temperature (e.g., 18-20°C) in the dark.
- Use actively growing cultures for the assay.

2. Fungicide Stock Solution Preparation:

- Prepare a stock solution of valifenalate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

3. Amended Medium Preparation:

- Prepare the agar medium and autoclave.
- Cool the medium to approximately 45-50°C.
- Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the final desired concentrations. Also, prepare a control medium with the solvent alone.
- Pour the amended and control media into Petri dishes.

4. Inoculation:

- Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture onto the center of each plate.

5. Incubation:

- Incubate the plates at the optimal growth temperature for the oomycete in the dark.

6. Data Collection and Analysis:

- After a defined incubation period (e.g., 7-14 days), measure the colony diameter in two perpendicular directions.
- Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.
- Use a suitable statistical software (e.g., R with the 'drc' package) to perform a dose-response analysis and calculate the EC₅₀ value.[\[6\]](#)[\[7\]](#)

In Vitro Cellulose Synthase Inhibition Assay (Conceptual Protocol)

This protocol describes a conceptual framework for an in vitro assay to measure the inhibition of cellulose synthase by a fungicide.

1. Microsomal Fraction Isolation:

- Grow the oomycete mycelium in liquid culture.
- Harvest and grind the mycelium in a suitable extraction buffer.
- Centrifuge the homogenate at a low speed to remove cell debris.

- Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction containing the cellulose synthase enzymes.

2. Enzyme Assay:

- Resuspend the microsomal fraction in an assay buffer.
- Prepare reaction mixtures containing the microsomal fraction, a radiolabeled substrate (e.g., UDP-[¹⁴C]-glucose), and various concentrations of the inhibitor (valifenalate).
- Incubate the reactions at an optimal temperature for a defined period.

3. Product Quantification:

- Stop the reaction and precipitate the synthesized radiolabeled cellulose.
- Wash the precipitate to remove unincorporated substrate.
- Quantify the amount of radioactivity in the precipitate using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of inhibition of cellulose synthase activity for each inhibitor concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[\[8\]](#)[\[9\]](#)

Analytical Method for Valifenalate and its Metabolites in Water by LC-MS/MS

This protocol provides a summary of a validated method for the determination of valifenalate and its metabolites in water.[\[10\]](#)[\[11\]](#)

1. Sample Preparation (Solid Phase Extraction - SPE):

- Acidify the water sample.
- Pass the sample through a conditioned Oasis HLB SPE cartridge.
- Elute the analytes from the cartridge with methanol.
- Dilute the eluate with water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+) for valifenalate and valifenalate acid; Negative ESI for p-chlorobenzoic acid (a metabolite).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte.
- Quantification: Use a calibration curve generated from standards of known concentrations.

Table 3: MRM transitions for valifenalate and its primary metabolite.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Valifenalate	399	155	116
Valifenalate Acid	385	116	144

Toxicology

Valifenalate has undergone extensive toxicological evaluation to ensure its safety for human health and the environment when used according to label directions.

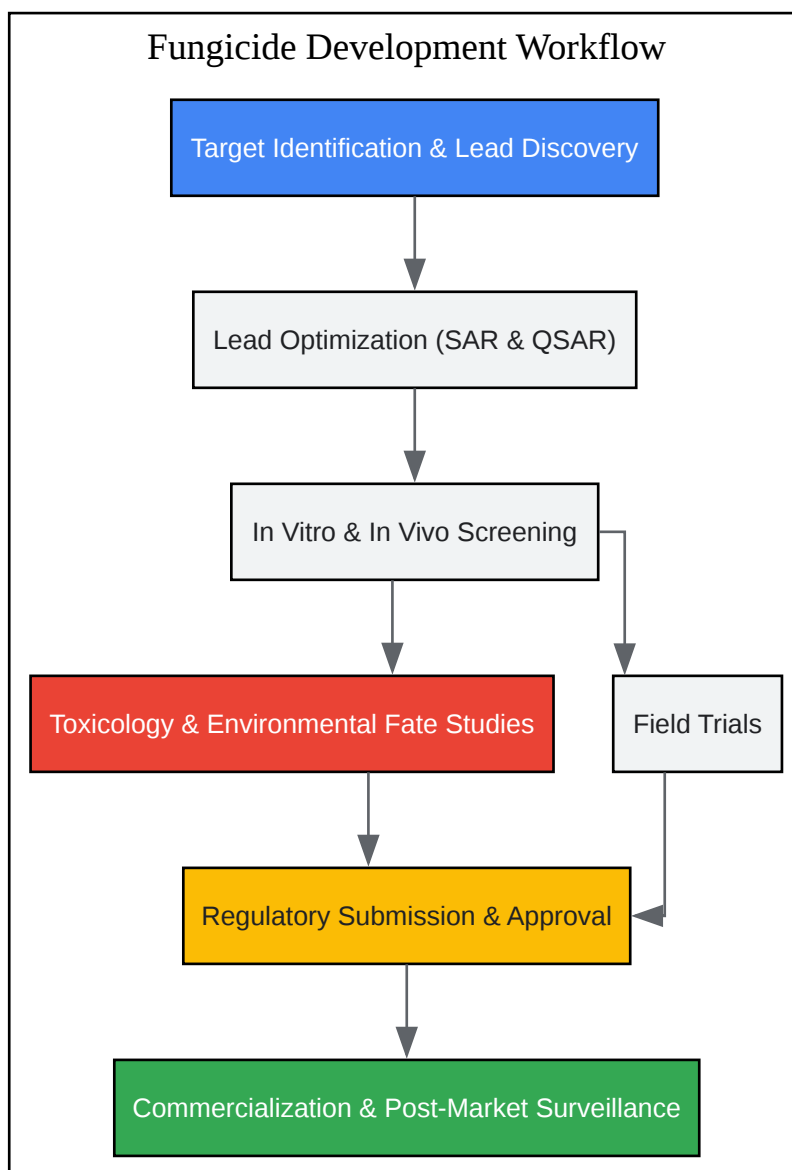
Study Type	Species	Results
Acute Oral LD ₅₀	Rat	> 5000 mg/kg bw
Acute Dermal LD ₅₀	Rat	> 2000 mg/kg bw
90-Day Dietary	Rat	NOAEL = 150 mg/kg bw/day
90-Day Dietary	Mouse	NOAEL = 15.3 mg/kg bw/day
1-Year Oral	Dog	NOAEL = 50 mg/kg bw/day
Carcinogenicity	Mouse (78-week)	No evidence of carcinogenicity
Developmental Toxicity	Rat	NOAEL = 1000 mg/kg bw/day (maternal and fetal)
Developmental Toxicity	Rabbit	NOAEL = 1000 mg/kg bw/day (maternal and fetal)

Table 4: Summary of toxicological data for valifenalate.[\[1\]](#)[\[12\]](#)

Valifenalate is not considered to be neurotoxic or teratogenic.[1] The primary metabolites, such as valifenalate-acid, have also been assessed and are considered to be of equal toxicological relevance to the parent compound.[1]

Fungicide Development Workflow

The development of a new fungicide like valifenalate is a complex and lengthy process that involves multiple stages, from initial discovery to commercialization.



[Click to download full resolution via product page](#)

A generalized workflow for the development of an agricultural fungicide.

This process ensures that the final product is not only effective but also meets stringent safety standards for human health and the environment.[13][14][15][16]

Conclusion

Valifenalate is a significant advancement in the management of oomycete diseases in agriculture. Its specific mode of action, targeting cellulose synthase, provides excellent efficacy against key pathogens while maintaining a favorable toxicological and environmental profile. This technical guide has provided a detailed overview of the discovery and development of valifenalate, offering valuable insights for researchers and professionals working in the field of crop protection. Further research into the nuances of its interaction with cellulose synthase and the development of resistance management strategies will continue to be important areas of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. Valifenalate | C₁₉H₂₇ClN₂O₅ | CID 11338509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes *Phytophthora infestans* and *Pythium ultimum* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Identification of the cellulose synthase genes from the Oomycete *Saprolegnia monoica* and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.aalto.fi [research.aalto.fi]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Potential of agricultural fungicides for antifungal drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Valifenalate Fungicides: A Technical Guide to Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262803#discovery-and-development-of-valifenalate-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

